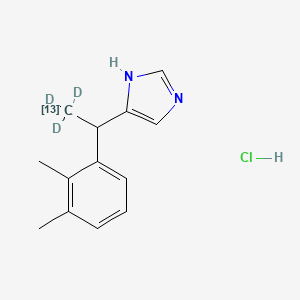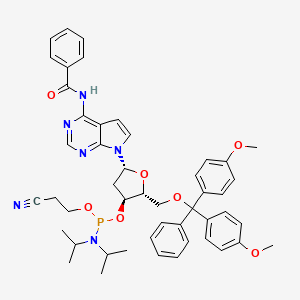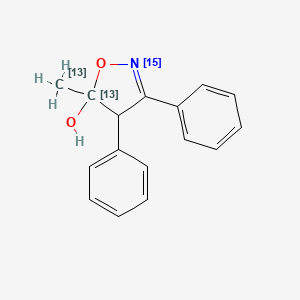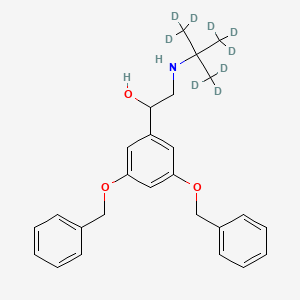
Medetomidin-13C,d3 Hydrochlorid
Übersicht
Beschreibung
Medetomidine-13C-d3 (hydrochloride) is a deuterated and carbon-13 labeled version of Medetomidine hydrochloride. Medetomidine hydrochloride is an orally active α2-adrenoceptor agonist known for its sedative and analgesic properties. The deuterated and carbon-13 labeled version is primarily used as an internal standard in mass spectrometry for the quantification of Medetomidine .
Wissenschaftliche Forschungsanwendungen
Medetomidin-13C-d3 (Hydrochlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als interner Standard in der Massenspektrometrie zur Quantifizierung von Medetomidin verwendet.
Biologie: Wird in Studien eingesetzt, die α2-Adrenozeptoragonisten betreffen, um deren biologische Wirkungen zu verstehen.
Medizin: Wird in pharmakokinetischen und pharmakodynamischen Studien eingesetzt, um das Verhalten von Medetomidin in biologischen Systemen zu untersuchen.
Industrie: Wird bei der Entwicklung und Qualitätskontrolle pharmazeutischer Formulierungen mit Medetomidin eingesetzt
5. Wirkmechanismus
Medetomidin-13C-d3 (Hydrochlorid) übt seine Wirkungen aus, indem es α2-Adrenozeptoren aktiviert. Diese Aktivierung führt zur Hemmung der Noradrenalin-Freisetzung, was zu sedativen und analgetischen Wirkungen führt. Die Verbindung verursacht durch die Aktivierung von α2-Adrenozeptoren an Blutgefäßen eine periphere Vasokonstriktion .
Ähnliche Verbindungen:
Dexmedetomidin: Ein Stereoisomer von Medetomidin mit ähnlichen sedativen und analgetischen Eigenschaften.
Clonidin: Ein weiterer α2-Adrenozeptoragonist, der aufgrund seiner antihypertensiven und sedativen Wirkungen eingesetzt wird.
Xylazin: Ein α2-Adrenozeptoragonist, der in der Veterinärmedizin zur Sedierung und Analgesie eingesetzt wird.
Einzigartigkeit: Medetomidin-13C-d3 (Hydrochlorid) ist aufgrund seiner Isotopenmarkierung einzigartig, was es zu einem unschätzbaren Werkzeug in der Massenspektrometrie für eine genaue Quantifizierung und Analyse macht. Diese Markierung bietet eine verbesserte Sensitivität und Spezifität beim Nachweis und der Messung von Medetomidin in verschiedenen Proben .
Wirkmechanismus
Target of Action
Medetomidine-13C,d3 Hydrochloride is a deuterated labeled form of Medetomidine . The primary target of Medetomidine is the α2-adrenoceptor , which is a type of adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.
Mode of Action
Medetomidine-13C,d3 Hydrochloride acts as an agonist at the α2-adrenoceptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, Medetomidine-13C,d3 Hydrochloride binds to the α2-adrenoceptor, activating it .
Biochemical Pathways
Upon activation of the α2-adrenoceptor, Medetomidine-13C,d3 Hydrochloride can cause peripheral vasoconstriction . Vasoconstriction is the narrowing of blood vessels, which results from contraction of the muscular wall of the vessels. It is an important factor in controlling blood pressure and temperature.
Pharmacokinetics
It is known that the compound is orally active , indicating that it can be absorbed through the gastrointestinal tract
Result of Action
The activation of α2-adrenoceptors by Medetomidine-13C,d3 Hydrochloride leads to sedative and analgesic effects . This means that the compound can produce a calming effect and reduce pain sensation, respectively.
Biochemische Analyse
Biochemical Properties
Medetomidine-13C,d3 Hydrochloride interacts with α2-adrenoceptors, which are a type of G protein-coupled receptor (GPCR) found in the nervous system . The interaction between Medetomidine-13C,d3 Hydrochloride and α2-adrenoceptors leads to a decrease in neurotransmitter release, thereby exerting its sedative and analgesic effects .
Cellular Effects
Medetomidine-13C,d3 Hydrochloride influences cell function by interacting with α2-adrenoceptors on the cell surface . This interaction can lead to changes in cell signaling pathways, potentially affecting gene expression and cellular metabolism .
Molecular Mechanism
The mechanism of action of Medetomidine-13C,d3 Hydrochloride involves binding to α2-adrenoceptors . This binding inhibits the release of norepinephrine, a neurotransmitter, thereby reducing neuronal activity . This leads to the sedative and analgesic effects observed with Medetomidine-13C,d3 Hydrochloride .
Temporal Effects in Laboratory Settings
The effects of Medetomidine-13C,d3 Hydrochloride can vary over time. For instance, it has been reported that the sedative effects of Medetomidine-13C,d3 Hydrochloride can be observed shortly after administration
Dosage Effects in Animal Models
In animal models, the effects of Medetomidine-13C,d3 Hydrochloride can vary with dosage . At lower doses, Medetomidine-13C,d3 Hydrochloride can induce sedation, while at higher doses, it may cause profound bradycardia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Medetomidine-13C-d3 (hydrochloride) involves the incorporation of deuterium and carbon-13 isotopes into the Medetomidine moleculeThe final step involves the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of Medetomidine-13C-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Medetomidin-13C-d3 (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.
Substitution: Der Imidazolring kann Substitutionsreaktionen mit verschiedenen Reagenzien eingehen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden häufig eingesetzt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So können bei der Oxidation beispielsweise hydroxylierte Derivate entstehen, während bei der Reduktion deuterierte Analoga entstehen können .
Vergleich Mit ähnlichen Verbindungen
Dexmedetomidine: A stereoisomer of Medetomidine with similar sedative and analgesic properties.
Clonidine: Another α2-adrenoceptor agonist used for its antihypertensive and sedative effects.
Xylazine: An α2-adrenoceptor agonist used in veterinary medicine for sedation and analgesia.
Uniqueness: Medetomidine-13C-d3 (hydrochloride) is unique due to its isotopic labeling, which makes it an invaluable tool in mass spectrometry for accurate quantification and analysis. This labeling provides enhanced sensitivity and specificity in detecting and measuring Medetomidine in various samples .
Eigenschaften
IUPAC Name |
5-[2,2,2-trideuterio-1-(2,3-dimethylphenyl)(213C)ethyl]-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/i3+1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNGEIHDPSLNMU-RWALGPICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])C(C1=CC=CC(=C1C)C)C2=CN=CN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721477 | |
| Record name | 5-[1-(2,3-Dimethylphenyl)(2-~13~C,2,2,2-~2~H_3_)ethyl]-1H-imidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216630-06-6 | |
| Record name | 5-[1-(2,3-Dimethylphenyl)(2-~13~C,2,2,2-~2~H_3_)ethyl]-1H-imidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Phenanthrenemethanol,7-ethenyltetradecahydro-8a-hydroxy-1,4a,7-trimethyl-, [1R-(1,4a,4b,7,8a,10a)]-](/img/structure/B564325.png)






![(2R)-2-amino-3-[2-(2-aminoethyl)-4,5-dihydroxyphenyl]sulfanylpropanoic acid](/img/structure/B564341.png)
